molecular formula C8H4BrClF2O2 B13431125 3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid

3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid

Cat. No.: B13431125
M. Wt: 285.47 g/mol
InChI Key: HULZGARYKPKEBF-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid is an aromatic compound with a complex structure that includes bromine, chlorine, and difluoromethyl groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a benzoic acid derivative, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired substitution and addition reactions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and fluorination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the aromatic ring or the substituents.

    Coupling Reactions: It can be used in Suzuki-Miyaura and other coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include hydroxide ions, amines, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Organic solvents like dichloromethane, toluene, and ethanol are frequently employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce a variety of substituted benzoic acids.

Scientific Research Applications

3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with molecular targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The pathways involved can vary widely, from metabolic pathways in biological systems to catalytic cycles in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2,6-difluorobenzoic acid
  • 3-Bromo-2,6-difluorobenzaldehyde

Uniqueness

3-Bromo-2-chloro-6-(difluoromethyl)benzoic acid is unique due to the presence of both bromine and chlorine atoms along with a difluoromethyl group. This combination of substituents imparts distinct chemical reactivity and physical properties, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C8H4BrClF2O2

Molecular Weight

285.47 g/mol

IUPAC Name

3-bromo-2-chloro-6-(difluoromethyl)benzoic acid

InChI

InChI=1S/C8H4BrClF2O2/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,7H,(H,13,14)

InChI Key

HULZGARYKPKEBF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)F)C(=O)O)Cl)Br

Origin of Product

United States

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